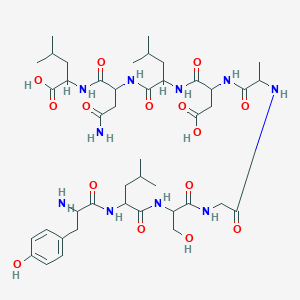
MAGE-12 (127-141)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Melanoma-associated antigen 12; MAGE-12
Applications De Recherche Scientifique
Computer-Based Visual Display and Social Network Analysis
MAGE, initially designed to display molecules, has been explored for its potential in the study of social networks. Its application includes examining the structural properties of social data sets, such as friendship choices and peer interactions, using dynamic three-dimensional color images. This innovative use of MAGE offers a unique perspective in understanding complex social structures (Freeman, Webster, & Kirke, 1998).
Monte Carlo Application Framework for Low-Background Germanium Experiments
MaGe, a physics simulation software framework based on Geant4, is utilized in ultra-low radioactive background detectors to simulate ionizing radiation responses. This is particularly significant in Majorana and Gerda neutrinoless double-beta decay experiments. MaGe's comprehensive framework aids in simplifying simulation of new detectors, enhancing experimental accuracy and efficiency (Boswell et al., 2010).
Advances in Genome Engineering for Industrial Applications
MAGE (Multiplex Automated Genome Engineering) is recognized for its significant contributions to strain engineering. Its capabilities include manipulating genes in multiple loci, genetic code assignment, and integrating non-natural amino acids. The technique has broad applications in engineering robust strains for the production of chemicals, drugs, and biofuels at industrial scales (Singh & Braddick, 2015).
Genome-Scale Promoter Engineering
Co-selection MAGE (CoS-MAGE) demonstrates the potential of MAGE in optimizing biosynthesis pathways by inserting multiple T7 promoters into genomic operons. This method rapidly generates promoter libraries, aiding in the study of gene networks and facilitating advancements in biotechnology (Wang et al., 2012).
Microbial Genome Annotation System
MaGe, as a microbial genome annotation system, has shown its utility in the early annotation of genomes during the finishing phase. Its features include the integration of various bioinformatics methods and exploration of gene context through conserved synteny, contributing significantly to microbial genomics research (Vallenet et al., 2006).
Identification of MAGE-3 Epitopes
Research identifying MAGE-3 epitopes presented by HLA-DR molecules to CD4+ T lymphocytes has been pivotal in understanding tumor-specific antigens. This finding is crucial for evaluating immune responses in cancer patients and improving the efficacy of therapeutic antitumor vaccinations (Chaux et al., 1999).
Propriétés
Nom du produit |
MAGE-12 (127-141) |
|---|---|
Séquence |
REPFTKAEMLGSVIR |
Source |
Homo sapiens (human) |
Stockage |
Common storage 2-8℃, long time storage -20℃. |
Synonyme |
Melanoma-associated antigen 12 (127-141); MAGE-12 (127-141) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



